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Compound of Interest

Compound Name: 5-Iodo-1-methylpyridin-2(1H)-one

Cat. No.: B3146503 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 5-Iodo-1-methylpyridin-2(1H)-one. As a crucial intermediate in various

synthetic pathways, particularly in the development of novel pharmaceuticals, a thorough

understanding of its spectral characteristics is paramount for researchers, scientists, and drug

development professionals. This document outlines the predicted Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Iodo-1-methylpyridin-2(1H)-
one, offering a detailed analysis of the expected spectral features to aid in its identification and

characterization.

While direct experimental spectra for this specific compound are not readily available in the

public domain, the data presented herein is meticulously predicted based on established

spectroscopic principles and supported by comparative analysis with structurally related

molecules. This guide is intended to serve as a robust reference for researchers working with

this compound, enabling them to anticipate and interpret their own experimental findings.

Molecular Structure and Spectroscopic Overview
5-Iodo-1-methylpyridin-2(1H)-one possesses a substituted pyridinone core, a scaffold of

significant interest in medicinal chemistry.[1] The key structural features that will govern its

spectroscopic signature are the electron-withdrawing iodine atom at the 5-position, the N-

methyl group, the carbonyl group of the pyridinone ring, and the three aromatic protons. Each

of these components will give rise to characteristic signals in the various spectroscopic

techniques discussed.
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The overall workflow for the spectroscopic analysis and structural elucidation of a novel or

synthesized compound like 5-Iodo-1-methylpyridin-2(1H)-one is a multi-faceted approach.

Each technique provides a unique piece of the structural puzzle, and their combined

interpretation leads to an unambiguous identification.
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Caption: Workflow for Spectroscopic Analysis of 5-Iodo-1-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules, providing detailed information about the chemical environment, connectivity, and

stereochemistry of atoms.[2]

¹H NMR Spectroscopy
The proton NMR spectrum of 5-Iodo-1-methylpyridin-2(1H)-one is expected to be relatively

simple and highly informative. The predicted chemical shifts (δ) are presented in the table

below, referenced to tetramethylsilane (TMS).
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Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

N-CH₃ ~ 3.5 Singlet (s) -

H-3 ~ 6.5 Doublet (d) ~ 9.5

H-4 ~ 7.6
Doublet of Doublets

(dd)
~ 9.5, 2.5

H-6 ~ 7.8 Doublet (d) ~ 2.5

Interpretation:

N-CH₃: The methyl group attached to the nitrogen is expected to appear as a sharp singlet at

approximately 3.5 ppm. Its downfield shift is due to the deshielding effect of the adjacent

nitrogen atom and the pyridinone ring system.

H-3: This proton is adjacent to the carbonyl group and is expected to be a doublet due to

coupling with H-4. The large coupling constant of ~9.5 Hz is characteristic of ortho-coupling

in a six-membered ring.

H-4: This proton will be split by both H-3 and H-6, resulting in a doublet of doublets. It will

exhibit a large ortho-coupling to H-3 (~9.5 Hz) and a smaller meta-coupling to H-6 (~2.5 Hz).

H-6: This proton is adjacent to the nitrogen and will appear as a doublet due to the smaller

meta-coupling with H-4. The presence of the electron-withdrawing iodine atom at the 5-

position will deshield both H-4 and H-6, shifting them further downfield.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique

carbon environments in the molecule.
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Carbon Assignment Predicted Chemical Shift (ppm)

N-CH₃ ~ 40

C-5 ~ 85

C-3 ~ 120

C-4 ~ 145

C-6 ~ 140

C-2 (C=O) ~ 160

Interpretation:

N-CH₃: The methyl carbon will appear at the most upfield region of the spectrum, around 40

ppm.

C-5: This is the carbon atom directly bonded to the iodine. The heavy atom effect of iodine

will cause a significant upfield shift for this carbon, and it is predicted to be around 85 ppm.

C-3, C-4, and C-6: These are the sp² hybridized carbons of the pyridinone ring. Their

chemical shifts will be in the aromatic region, with C-4 and C-6 being the most deshielded

due to the influence of the adjacent iodine and nitrogen atoms, respectively.

C-2 (C=O): The carbonyl carbon is the most deshielded carbon in the molecule and will

appear at the downfield end of the spectrum, around 160 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule.[2] The IR spectrum of 5-Iodo-1-methylpyridin-2(1H)-one is expected to be

dominated by a strong absorption band corresponding to the carbonyl group.
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (aliphatic) 2850-2950 Weak

C=O stretch (amide) 1650-1670 Strong

C=C stretch (aromatic) 1580-1620 Medium-Strong

C-N stretch 1250-1350 Medium

Interpretation:

C=O Stretch: The most prominent peak in the IR spectrum will be the strong absorption band

for the amide carbonyl stretch, expected in the region of 1650-1670 cm⁻¹. This is a highly

characteristic absorption for pyridinone systems. For comparison, the C=O stretch in 2(1H)-

Pyridinone is observed in this region.[3]

C=C and C-N Stretches: The aromatic C=C and C-N stretching vibrations will appear in the

fingerprint region of the spectrum, providing further evidence for the pyridinone core.

C-H Stretches: The aromatic and aliphatic C-H stretching vibrations will be observed above

and below 3000 cm⁻¹, respectively.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity.
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Ion Predicted m/z Notes

[M]⁺ 235 Molecular ion (for ¹²⁷I)

[M-CH₃]⁺ 220 Loss of a methyl radical

[M-CO]⁺ 207 Loss of carbon monoxide

[M-I]⁺ 108 Loss of an iodine radical

[I]⁺ 127 Iodine cation

Interpretation:

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 235, corresponding to

the molecular weight of 5-Iodo-1-methylpyridin-2(1H)-one (C₆H₆INO).

Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the loss of

small, stable neutral molecules or radicals. Key expected fragments include the loss of a

methyl radical ([M-CH₃]⁺) to give a peak at m/z 220, the loss of carbon monoxide ([M-CO]⁺)

to give a peak at m/z 207, and the loss of an iodine radical ([M-I]⁺) to give a peak at m/z 108.

A prominent peak at m/z 127 corresponding to the iodine cation is also anticipated.

Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the spectroscopic

analysis of 5-Iodo-1-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical environments and establish the connectivity

of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of purified 5-Iodo-1-methylpyridin-2(1H)-one in about

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase correct the spectra and reference them to the internal standard.

Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an

attenuated total reflectance (ATR) accessory.

Sample Preparation (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure with the

built-in clamp.
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Data Acquisition:

Record the spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Collect a background spectrum of the clean ATR crystal prior to sample analysis.

Data Processing:

The acquired spectrum is typically displayed in terms of transmittance or absorbance.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one coupled with a gas chromatograph

(GC-MS) or a direct infusion electrospray ionization (ESI-MS) source.

Sample Preparation (GC-MS):

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,

ethyl acetate).

Inject a small volume of the solution into the GC.

Data Acquisition (Electron Ionization - EI):

The sample is vaporized and then ionized by a high-energy electron beam (typically 70

eV).

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.
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Identify the molecular ion peak and the major fragment ions.

Conclusion
This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS

spectra of 5-Iodo-1-methylpyridin-2(1H)-one. By understanding these expected spectroscopic

signatures, researchers can more efficiently and accurately characterize this important

synthetic intermediate. The provided experimental protocols offer a standardized approach to

obtaining high-quality data. It is the author's hope that this guide will serve as a valuable

resource for the scientific community, facilitating further research and development in areas

where this compound plays a critical role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3146503?utm_src=pdf-body
https://www.benchchem.com/product/b3146503?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/5-methylpyridin-2-1h-one.html
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://webbook.nist.gov/cgi/cbook.cgi?ID=C142085&Type=IR-SPEC&Index=1
https://www.benchchem.com/product/b3146503#spectroscopic-data-for-5-iodo-1-methylpyridin-2-1h-one-nmr-ir-ms
https://www.benchchem.com/product/b3146503#spectroscopic-data-for-5-iodo-1-methylpyridin-2-1h-one-nmr-ir-ms
https://www.benchchem.com/product/b3146503#spectroscopic-data-for-5-iodo-1-methylpyridin-2-1h-one-nmr-ir-ms
https://www.benchchem.com/product/b3146503#spectroscopic-data-for-5-iodo-1-methylpyridin-2-1h-one-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3146503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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